Adrenoyl-ethanolamine

Endocannabinoid System Cannabinoid Receptor Binding Receptor Pharmacology

Adrenoyl-ethanolamine, also known as docosatetraenoylethanolamide (DEA), is an endogenous lipid belonging to the N-acylethanolamine (NAE) class of compounds. As a fatty acid amide, it is structurally characterized by a 22-carbon docosatetraenoic acid chain linked to an ethanolamine head group (C24H41NO2; MW 375.6 g/mol).

Molecular Formula C24H41NO2
Molecular Weight 375.6 g/mol
CAS No. 150314-35-5
Cat. No. B110064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenoyl-ethanolamine
CAS150314-35-5
Synonyms(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine;  N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide;  DEA_x000B_
Molecular FormulaC24H41NO2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO
InChIInChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
InChIKeyFMVHVRYFQIXOAF-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Adrenoyl-ethanolamine (CAS 150314-35-5): A Docosatetraenoyl Ethanolamide Endocannabinoid


Adrenoyl-ethanolamine, also known as docosatetraenoylethanolamide (DEA), is an endogenous lipid belonging to the N-acylethanolamine (NAE) class of compounds. As a fatty acid amide, it is structurally characterized by a 22-carbon docosatetraenoic acid chain linked to an ethanolamine head group (C24H41NO2; MW 375.6 g/mol) [1]. DEA is recognized as a cannabinoid receptor type 1 (CB1) agonist and is considered a member of the endocannabinoid family, sharing structural and functional similarities with anandamide (AEA), the prototypical endocannabinoid [2].

Critical Distinctions in Adrenoyl-ethanolamine Research: Beyond Generic CB1 Agonism


While many N-acylethanolamines (NAEs) are present in biological systems and are often grouped together, generic substitution is not scientifically valid due to significant differences in molecular target engagement and physiological context. For instance, key NAEs like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) have no or low direct affinity for the CB1 receptor [1]. In contrast, Adrenoyl-ethanolamine (DEA) directly binds to and activates the CB1 receptor with an affinity comparable to the primary endocannabinoid anandamide (AEA), thus making it a crucial tool for CB1-related research where other NAEs are ineffective. Furthermore, its brain concentration exhibits the most pronounced differential regulation in specific behavioral models compared to other endocannabinoids, suggesting a unique physiological niche not shared by its in-class counterparts [2].

Quantitative Evidence for Adrenoyl-ethanolamine (DEA) Differentiation in Scientific Applications


Comparative CB1 Receptor Binding Affinity: DEA vs. Anandamide (AEA)

Adrenoyl-ethanolamine (DEA) demonstrates high binding affinity for the CB1 receptor, which is quantitatively comparable to that of anandamide (AEA), the primary endogenous ligand. In rat synaptosomal membrane preparations, DEA inhibits the binding of a cannabinoid probe with a Ki of 34.4 nM . Comparative analysis using the same assay methodology shows that AEA binds with a Ki of 52 nM , indicating DEA exhibits a slightly higher binding affinity under these conditions.

Endocannabinoid System Cannabinoid Receptor Binding Receptor Pharmacology

Behavioral Pharmacology: Cannabimimetic Efficacy of DEA vs. AEA

Adrenoyl-ethanolamine (DEA) produces behavioral effects in mice that are characteristic of cannabinoid receptor activation and are comparable to those elicited by anandamide (AEA). In a standard tetrad of assays for cannabimimetic activity, DEA was shown to produce similar responses to AEA, including hypomotility, hypothermia, catalepsy, and antinociception [1]. Furthermore, in a mouse model of social behavior, acute administration of DEA at 15 mg/kg (i.p.) produced significant antinociceptive and locomotion-inducing effects specifically in submissive mice, a behavioral response not observed in dominant mice [2].

Behavioral Neuroscience Psychopharmacology In Vivo Pharmacology

Metabolomic Profile: Differential Brain Concentration of DEA in Social Behavior Models

In a targeted lipidomic analysis of mouse brains, Adrenoyl-ethanolamine (DEA) exhibited the greatest differential concentration between groups of mice characterized by social dominance versus submissiveness. While several long-chain polyunsaturated ethanolamides, including anandamide (AEA), were found to be elevated in submissive mice, the magnitude of difference was most pronounced for DEA. This suggests a unique and highly regulated physiological role for DEA distinct from other in-class endocannabinoids [1]. The study reports that the concentration of DEA was significantly higher in the brains of submissive mice compared to dominant mice, a pattern not observed to the same extent for AEA, docosatrienoyl ethanolamide (DTEA), or eicosapentaenoyl ethanolamide (EPEA).

Metabolomics Neuroscience Behavioral Biochemistry

Receptor Selectivity: Direct CB1 Agonism Differentiates DEA from PEA and OEA

A critical point of differentiation for Adrenoyl-ethanolamine (DEA) is its direct agonism at the CB1 receptor, a property not shared by other major N-acylethanolamines like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). While DEA binds to the CB1 receptor with high affinity (Ki = 34.4 nM) and exhibits CB1-mediated behavioral effects [1], PEA does not bind to CB1 [2]. OEA shows negligible affinity for CB1 receptors (Ki ≈ 1100 nM for human CB1) and primarily acts via peroxisome proliferator-activated receptor alpha (PPAR-α) [3].

Receptor Pharmacology Endocannabinoid System Ligand Selectivity

Defined Applications for Adrenoyl-ethanolamine (DEA) in Research and Industry


CB1 Receptor Pharmacology and Signaling Studies

As a high-affinity endogenous agonist, DEA is an essential tool for investigating CB1 receptor pharmacology. It can be used as a reference standard in binding assays (e.g., displacement of [3H]CP-55,940) or as a positive control in functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to validate CB1-mediated responses. Its potency (Ki = 34.4 nM) makes it suitable for use in systems where receptor expression is low . Unlike AEA, DEA's unique acyl chain may influence receptor trafficking or signaling bias, making it a valuable probe for nuanced pharmacological studies.

Behavioral Neuroscience Models of Cannabinoid Activity

DEA is a validated compound for in vivo studies of the endocannabinoid system. Researchers can confidently use DEA to elicit the classic tetrad of cannabimimetic effects (hypomotility, hypothermia, catalepsy, and antinociception) in rodent models, comparable to anandamide [1]. Its demonstrated efficacy in these paradigms supports its use as a standard tool for studying cannabinoid-mediated behaviors, anxiety, pain, and potentially for screening novel CB1 modulators in a whole-animal context.

Metabolomics and Biomarker Discovery for Neurological and Psychiatric Conditions

Given its role as an endogenous metabolite that is dynamically regulated, DEA is a key target for metabolomic profiling and biomarker discovery. The evidence that DEA exhibits the most significant concentration changes in the brain in models of social behavior (dominance vs. submissiveness) positions it as a high-priority analyte in studies of stress, mood disorders, and social cognition [2]. Analytical reference standards of DEA are required for the accurate identification and quantification of this compound in complex biological matrices using LC-MS/MS.

Comparative Endocannabinoid System Research

DEA serves as a critical comparator for distinguishing the physiological roles of different N-acylethanolamines. In studies aiming to dissect the functions of PEA, OEA, and AEA, DEA is essential to include as a control that represents the subset of NAEs that act as direct CB1 agonists. This allows for clear differentiation between CB1-mediated effects and those mediated by other targets like PPAR-α or GPR119 [3].

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